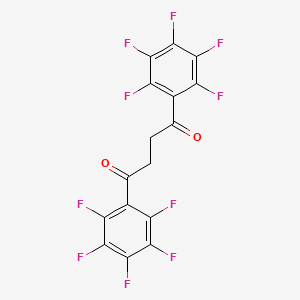

1,4-Bis(pentafluorophenyl)-1,4-butanedione

説明

2. 製法

合成経路と反応条件

1,4-ビス(ペンタフルオロフェニル)-1,4-ブタンジオンは、さまざまな方法で合成することができます。一般的なアプローチの1つは、特定の条件下でペンタフルオロベンゼンとブタンジオンを反応させることです。 この反応は通常、触媒を必要とし、ハロゲン化やそれに続くカップリング反応などのステップを含む場合があります.

工業的生産方法

1,4-ビス(ペンタフルオロフェニル)-1,4-ブタンジオンの工業的生産には、通常、高収率と高純度を保証する大規模な化学プロセスが伴います。 これらの方法には、連続フロー反応や、反応条件を最適化し、副生成物を最小限に抑えるための高度な触媒系を使用することが含まれます.

特性

CAS番号 |

7797-96-8 |

|---|---|

分子式 |

C16H4F10O2 |

分子量 |

418.18 g/mol |

IUPAC名 |

1,4-bis(2,3,4,5,6-pentafluorophenyl)butane-1,4-dione |

InChI |

InChI=1S/C16H4F10O2/c17-7-5(8(18)12(22)15(25)11(7)21)3(27)1-2-4(28)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H2 |

InChIキー |

LKTGGQUBMLYPSK-UHFFFAOYSA-N |

正規SMILES |

C(CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Bis(pentafluorophenyl)-1,4-butanedione can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with butanedione under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions .

Industrial Production Methods

Industrial production of 1,4-Bis(pentafluorophenyl)-1,4-butanedione often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .

化学反応の分析

4. 科学研究での応用

1,4-ビス(ペンタフルオロフェニル)-1,4-ブタンジオンは、科学研究においていくつかの応用があります。

化学: これは、複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。

医学: 医薬品の中間体としての可能性を探る研究が進行中です。

科学的研究の応用

1,4-Bis(pentafluorophenyl)-1,4-butanedione has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

作用機序

1,4-ビス(ペンタフルオロフェニル)-1,4-ブタンジオンの作用機序には、さまざまな分子標的との相互作用が関係しています。この化合物は、電子受容体または電子供与体として作用し、酸化還元反応を促進することができます。また、酵素やタンパク質と相互作用し、その機能や活性を影響を与える可能性があります。 関与する特定の経路は、その適用状況によって異なります .

類似化合物との比較

類似化合物

1,4-ビス(トリフルオロメチル)ベンゼン: 構造は似ていますが、ペンタフルオロフェニル基の代わりにトリフルオロメチル基が結合しています。

1,4-ビス(ブタジニル)フェニレン: ブタジニル基を含み、異なる重合特性を示します。

1,4-ビス(ジフェニルホスフィノ)ブタン: 異なる配位化学を持つジホスフィン配位子です.

独自性

1,4-ビス(ペンタフルオロフェニル)-1,4-ブタンジオンは、その高いフッ素含有量により独特です。これは、独特の電子特性と反応性を付与します。 これは、高い熱安定性と酸化劣化に対する耐性が要求される用途において特に価値があります .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。